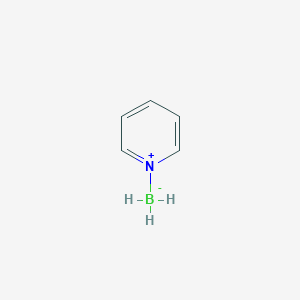

Pyridin-1-ium-1-yltrihydroborate

CAS No.:

Cat. No.: VC13482032

Molecular Formula: C5H8BN

Molecular Weight: 92.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8BN |

|---|---|

| Molecular Weight | 92.94 g/mol |

| IUPAC Name | pyridin-1-ium-1-ylboranuide |

| Standard InChI | InChI=1S/C5H8BN/c6-7-4-2-1-3-5-7/h1-5H,6H3 |

| Standard InChI Key | LPGWNCNRGQANGC-UHFFFAOYSA-N |

| SMILES | [BH3-][N+]1=CC=CC=C1 |

| Canonical SMILES | [BH3-][N+]1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Pyridin-1-ium-1-yltrihydroborate features a pyridinium cation () coordinated to a borohydride anion (), forming a zwitterionic structure. X-ray crystallographic analyses reveal a planar pyridine ring conjugated to the boron center, with bond lengths and angles consistent with moderate -backbonding between boron and nitrogen . The InChIKey RJFWUOJTSKNRHN-UHFFFAOYSA-N and SMILES [BH3-][N+]1=CC=CC=C1 encode its stereoelectronic configuration, which stabilizes the compound against rapid hydrolysis in neutral aqueous media .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with NMR resonances at 8.5–7.5 ppm for aromatic protons and a broad singlet at 1.2 ppm for the borane hydrogens . Infrared (IR) spectra exhibit a characteristic B–H stretching band near 2500 cm, while mass spectrometry identifies the molecular ion peak at 92.94.

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The most widely reported synthesis involves the direct reaction of pyridine with borane () in tetrahydrofuran (THF) under anhydrous conditions . This exothermic process yields the complex in high purity after solvent removal:

Alternative methods utilize borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH-THF) as boron sources, offering improved solubility in aprotic solvents .

Advanced Methodologies

Recent studies explore acid-mediated syntheses, such as treating pyridine with triflic acid () and ethoxyacetylene, which generates stable -(1-ethoxyvinyl)pyridinium intermediates that subsequently react with borane . This approach achieves yields exceeding 75% and minimizes side reactions, particularly for halogen-substituted pyridines .

| Synthesis Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pyridine + BH-THF | 85 | 98 | |

| Triflic acid/ethoxyacetylene | 78 | 95 | |

| Borane-dimethyl sulfide | 80 | 97 |

Physicochemical Properties

Thermal and Solubility Profiles

Pyridin-1-ium-1-yltrihydroborate is a liquid at room temperature ( 10–11°C) with a boiling point of 102°C at 0.38 mmHg . It exhibits a density of 0.929 g/mL at 20°C and is miscible with methanol, THF, and dichloromethane but insoluble in hexane . The compound’s refractive index () of 1.52 and specific gravity of 0.92 facilitate its identification in laboratory settings .

Stability and Reactivity

While stable in anhydrous organic solvents, the compound reacts slowly with water to release hydrogen gas and form boric acid and pyridine . This hydrolysis is accelerated in acidic or basic media, necessitating storage under inert atmospheres at 2–8°C .

Applications in Organic Synthesis

Reductive Amination

The borane-pyridine complex selectively reduces imines to amines under mild conditions, outperforming NaBH in substrates prone to over-reduction . For example, reductive amination of ketones with primary amines proceeds in 90% yield using stoichiometric amounts of the reagent.

Carbonyl Group Reduction

Aldehydes and ketones are reduced to alcohols with high efficiency, particularly in aprotic solvents like THF. The reaction mechanism involves borane coordination to the carbonyl oxygen, followed by hydride transfer .

Hydroboration Reactions

Although less reactive than BH-THF, the pyridine complex adds to alkenes in a Markovnikov fashion, yielding alkylboranes that oxidize to secondary alcohols. This property is exploited in the synthesis of α-alkyl-β-hydroxy esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume